molecular formula C42H59NO10S B10859193 Fuladectin component A4 CAS No. 150702-32-2

Fuladectin component A4

Cat. No.: B10859193
CAS No.: 150702-32-2
M. Wt: 770.0 g/mol
InChI Key: XJOFEBZJEMUNMY-QZCZRXKPSA-N
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Description

FULADECTIN COMPONENT A4 is a chemical compound with the molecular formula C42H59NO10S and a molecular weight of 769.984.

Chemical Reactions Analysis

FULADECTIN COMPONENT A4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

FULADECTIN COMPONENT A4 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is studied for its potential effects on biological systems and its interactions with various biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. Additionally, the compound has applications in the industrial sector, where it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of FULADECTIN COMPONENT A4 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

FULADECTIN COMPONENT A4 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include FULADECTIN COMPONENT A3, which is also a part of the FULADECTIN mixture. Other related compounds may have similar chemical structures but differ in their specific functional groups and reactivity.

Properties

CAS No.

150702-32-2

Molecular Formula

C42H59NO10S

Molecular Weight

770.0 g/mol

IUPAC Name

N-[4-[2-[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl]oxyethyl]phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C42H59NO10S/c1-8-36-26(2)18-20-41(53-36)24-34-23-33(52-41)17-12-28(4)38(49-21-19-30-13-15-32(16-14-30)43(6)54(7,47)48)27(3)10-9-11-31-25-50-39-37(44)29(5)22-35(40(45)51-34)42(31,39)46/h9-16,22,26-27,33-39,44,46H,8,17-21,23-25H2,1-7H3/b10-9+,28-12+,31-11+/t26-,27-,33+,34-,35-,36+,37+,38+,39+,41+,42+/m0/s1

InChI Key

XJOFEBZJEMUNMY-QZCZRXKPSA-N

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OCCC6=CC=C(C=C6)N(C)S(=O)(=O)C)\C)C

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OCCC6=CC=C(C=C6)N(C)S(=O)(=O)C)C)C

Origin of Product

United States

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